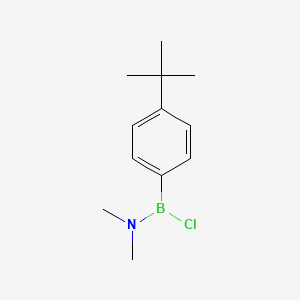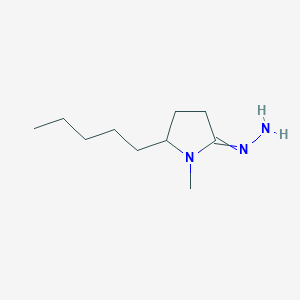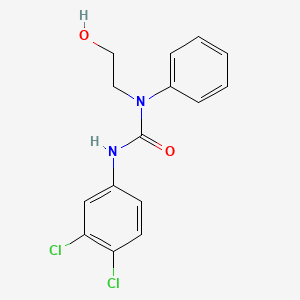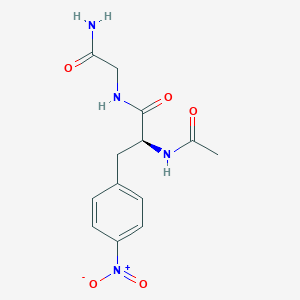
4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a cyclohexylidenehydrazinyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one typically involves the reaction of 6-methyl-2-pyridone with cyclohexylidenehydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
化学反应分析
Types of Reactions
4-(2-Cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridinone derivative with an oxidized hydrazinyl group, while reduction could produce a fully reduced hydrazine derivative.
科学研究应用
4-(2-Cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The exact mechanism of action for 4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is not well-documented. it is believed to interact with biological targets through its hydrazinyl and pyridinone moieties, potentially inhibiting enzymes or binding to specific receptors.
相似化合物的比较
Similar Compounds
2-(2-Cyclohexylidenehydrazinyl)-6-methylpyrimidin-4-ol: Similar structure but with a pyrimidinone core.
4-(2-Cyclohexylidenehydrazinyl)-1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile: Contains a pyrrole core and a methoxyphenyl group.
Uniqueness
4-(2-Cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one is unique due to its specific combination of a pyridinone core and a cyclohexylidenehydrazinyl substituent, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
61191-26-2 |
|---|---|
分子式 |
C12H17N3O |
分子量 |
219.28 g/mol |
IUPAC 名称 |
4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H17N3O/c1-9-7-11(8-12(16)13-9)15-14-10-5-3-2-4-6-10/h7-8H,2-6H2,1H3,(H2,13,15,16) |
InChI 键 |
KVFZFCSNKLNDPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=O)N1)NN=C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)




![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)


phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)

![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)
